molecular formula C10H13NO2 B093819 4'-Hydroxybutyranilide CAS No. 101-91-7

4'-Hydroxybutyranilide

Cat. No.: B093819
CAS No.: 101-91-7
M. Wt: 179.22 g/mol
InChI Key: KESXDDATSRRGAH-UHFFFAOYSA-N
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Description

4’-Hydroxybutyranilide, also known as N-(4-Hydroxyphenyl)butanamide, is an aromatic amide with the molecular formula C10H13NO2 and a molecular weight of 179.22. It is characterized by its structure, which includes a butanamide group attached to a hydroxyphenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Hydroxybutyranilide can be synthesized through several methods. One common synthetic route involves the reaction of 4-aminophenol with butyric anhydride. The reaction typically occurs under acidic or basic conditions, with the use of a catalyst to facilitate the process. The reaction can be represented as follows:

4-Aminophenol+Butyric Anhydride4’-Hydroxybutyranilide+By-products\text{4-Aminophenol} + \text{Butyric Anhydride} \rightarrow \text{4'-Hydroxybutyranilide} + \text{By-products} 4-Aminophenol+Butyric Anhydride→4’-Hydroxybutyranilide+By-products

The reaction conditions, such as temperature and pH, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In industrial settings, the production of 4’-Hydroxybutyranilide involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce significant quantities of the compound, ensuring consistency and purity through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

4’-Hydroxybutyranilide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Scientific Research Applications

4’-Hydroxybutyranilide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Hydroxybutyranilide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The amide group can participate in interactions with proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyacetanilide: Similar structure but with an acetamide group instead of a butanamide group.

    4-Aminophenol: Lacks the butanamide group, making it more reactive in certain reactions.

Uniqueness

4’-Hydroxybutyranilide is unique due to its specific combination of a hydroxyphenyl ring and a butanamide group. This structure imparts distinct chemical properties, such as its ability to undergo specific oxidation and reduction reactions, making it valuable in various applications .

Properties

IUPAC Name

N-(4-hydroxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-3-10(13)11-8-4-6-9(12)7-5-8/h4-7,12H,2-3H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESXDDATSRRGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059241
Record name Butanamide, N-(4-hydroxyphenyl)-
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101-91-7
Record name N-(4-Hydroxyphenyl)butanamide
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Record name 4'-Hydroxybutyranilide
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Record name 4'-Hydroxybutyranilide
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Record name Butanamide, N-(4-hydroxyphenyl)-
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Record name Butanamide, N-(4-hydroxyphenyl)-
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Record name 4'-hydroxybutyranilide
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Record name 4'-HYDROXYBUTYRANILIDE
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Synthesis routes and methods

Procedure details

4-aminophenol (550 mg; 5 mmol) is added to a solution of butyric acid (1.4 mL; 15 mmol) in DCM (20 mL) at room temperature and stirred vigorously. To this solution DCC (2.48 g; 12 mmol) is added followed by DMAP (24 mg) and the contents stirred overnight at room temperature. The reaction mixture is then filtered and washed with DCM. The filtrate is concentrated and redissolved in methanol, added with 10% aqueous sodium bicarbonate solution and stirred vigorously until diacylated byproduct disappeared (as detected by LC-MS) to yield 4-butyramidophenol as the only product. The product was used for further transformation without further purification.
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.48 g
Type
reactant
Reaction Step Two
Name
Quantity
24 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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